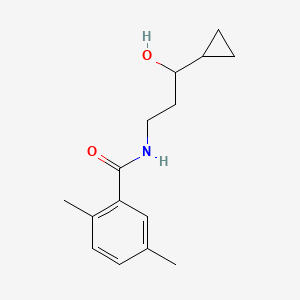![molecular formula C14H14BrNO3 B6503425 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide CAS No. 1421516-63-3](/img/structure/B6503425.png)
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-[3-(Furan-2-yl)-3-hydroxypropyl]benzamide (2-BNFHP) is an organic compound with a unique structure and properties that have made it an invaluable tool in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It has been used in a variety of applications, including synthesis of other compounds, as a reagent for biochemical processes, and for drug development.
科学研究应用
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has been used in a variety of scientific research applications, including drug design and development, enzyme inhibition studies, and cell-based assays. In drug design, 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has been used as a lead compound for the development of new drugs. It has also been used as a reagent in enzyme inhibition studies, as it has been shown to inhibit several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In cell-based assays, 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has been used to measure the effects of drugs on cellular processes, such as cell proliferation, apoptosis, and gene expression.
作用机制
Target of Action
The primary target of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Mode of Action
The compound acts as an active inhibitor of its targets . It likely binds to these receptors, preventing them from performing their normal function. This interaction and the resulting changes can disrupt bacterial communication and reduce virulence.
Result of Action
The molecular and cellular effects of the compound’s action would likely include disruption of bacterial communication and a reduction in virulence . This could potentially make bacterial infections less severe or easier to treat with other antibiotics.
实验室实验的优点和局限性
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is its high solubility in water, which makes it easy to use in a variety of experiments. In addition, it is relatively inexpensive and readily available from chemical suppliers. However, 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is also highly toxic and can cause skin irritation, so it must be handled with care.
未来方向
Despite its many uses, there are still many unanswered questions about 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide and its potential applications. One area of research that could be explored is the development of new methods for synthesizing 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide. Another area of research that could be explored is the development of new uses for 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide, such as in drug design and development. Finally, further research could be done to better understand the mechanism of action of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide and its effects on biochemical and physiological processes.
合成方法
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide can be synthesized using a variety of methods, including the Williamson reaction, the Biginelli reaction, and the Suzuki reaction. The Williamson reaction involves the use of an alkyl halide, an organometallic reagent, and an aqueous base to produce an alkylated product. The Biginelli reaction involves the use of an aldehyde, an acid, and an amine to produce a cyclic product. The Suzuki reaction involves the use of a palladium catalyst to produce a carbon-carbon bond. All of these methods can be used to synthesize 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide in a laboratory setting.
属性
IUPAC Name |
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c15-11-5-2-1-4-10(11)14(18)16-8-7-12(17)13-6-3-9-19-13/h1-6,9,12,17H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCSTHPPRCVALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=CC=CO2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide](/img/structure/B6503342.png)
![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503356.png)

![(2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503368.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503373.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503381.png)

![1-ethyl-2-{[(2Z)-1-ethyl-1,2-dihydropyridin-2-ylidene]amino}pyridin-1-ium iodide](/img/structure/B6503390.png)

![1-(4-ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503403.png)


![N-[2-(dimethylamino)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide](/img/structure/B6503414.png)
![2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide](/img/structure/B6503429.png)